タイロシン3-アセテート

説明

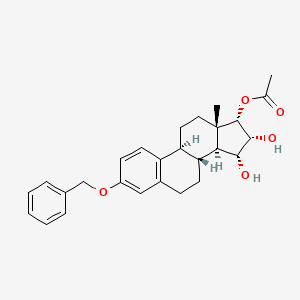

Tylosin 3-Acetate is a macrolide antibiotic derived from Tylosin. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and certain Gram-negative bacteria. Tylosin 3-Acetate is also effective against Mycoplasma species .

科学的研究の応用

Tylosin 3-Acetate has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.

Medicine: Used in veterinary medicine to treat bacterial infections in animals, particularly in livestock.

Industry: Applied in the production of animal feed additives to promote growth and prevent infections in livestock

作用機序

- By binding to the 50S subunit, Tylosin inhibits protein synthesis in bacteria, preventing the elongation of polypeptide chains during translation .

- Notably, Tylosin has a broad spectrum of activity against Gram-positive organisms and limited activity against Gram-negative bacteria .

- Clinically, Tylosin is effective against respiratory infections, enteric diseases, and mycoplasma infections in animals .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Tylosin 3-Acetate plays a crucial role in biochemical reactions by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides during translation. This interaction disrupts the elongation of the peptide chain, leading to a bacteriostatic effect. The compound interacts with various enzymes and proteins involved in the bacterial ribosome, including the ribosomal RNA and ribosomal proteins .

Cellular Effects

Tylosin 3-Acetate exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to the cessation of growth and replication. This compound also affects cell signaling pathways by interfering with the synthesis of essential proteins required for signal transduction. Additionally, Tylosin 3-Acetate can influence gene expression by inhibiting the translation of mRNA into proteins, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of Tylosin 3-Acetate involves its binding to the 50S ribosomal subunit of bacteria. This binding inhibits the peptidyl transferase activity, which is essential for the formation of peptide bonds between amino acids during protein synthesis. By blocking this activity, Tylosin 3-Acetate prevents the elongation of the peptide chain, leading to the inhibition of bacterial growth. The compound’s interaction with the ribosomal RNA and ribosomal proteins is critical for its bacteriostatic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tylosin 3-Acetate can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. Studies have shown that Tylosin 3-Acetate maintains its antibacterial activity for extended periods when stored properly. Degradation products may form over time, potentially reducing its efficacy. Long-term exposure to Tylosin 3-Acetate in in vitro and in vivo studies has shown consistent antibacterial effects, although resistance development can occur .

Dosage Effects in Animal Models

The effects of Tylosin 3-Acetate vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, Tylosin 3-Acetate can cause toxic effects, including gastrointestinal disturbances and hepatotoxicity. Studies have shown that the compound’s efficacy is dose-dependent, with higher doses leading to more pronounced antibacterial effects. It is essential to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

Tylosin 3-Acetate is involved in several metabolic pathways within bacterial cells. It is metabolized primarily by the liver, where it undergoes biotransformation to produce active and inactive metabolites. The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of Tylosin 3-Acetate .

Transport and Distribution

Tylosin 3-Acetate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can bind to plasma proteins, which facilitates its distribution throughout the body. It is also transported across cell membranes by specific transporters, allowing it to reach its target sites within bacterial cells. The distribution of Tylosin 3-Acetate is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of Tylosin 3-Acetate is primarily within the bacterial ribosome, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the ribosomal subunits, ensuring its effective binding and inhibition of protein synthesis. This localization is critical for its activity, as it allows Tylosin 3-Acetate to interact with the ribosomal RNA and proteins necessary for its bacteriostatic effect .

準備方法

Synthetic Routes and Reaction Conditions: Tylosin 3-Acetate can be synthesized through a bioconversion process using Streptomyces thermotolerans with Tylosin as the substrate. The process involves the transformation of Tylosin into 3-O-acetyltylosin by the endoenzyme acyA, with glucose providing the acetyl group. This intermediate is then further transformed into Tylvalosin by endoenzyme acyB, with leucine, valproic acid, and the isoamyl salt of glucose forming the precursor of isovaleryl .

Industrial Production Methods: In industrial settings, the production of Tylosin 3-Acetate involves fermentation followed by acid and alkali recrystallization of the fermentation broth. High-purity Tylosin 3-Acetate is obtained through silica gel column chromatography separation, using a mixture of ethyl acetate and petroleum ether (containing 0.1% triethylamine) as the eluent .

化学反応の分析

Types of Reactions: Tylosin 3-Acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

類似化合物との比較

Tylosin: The parent compound from which Tylosin 3-Acetate is derived. It has a similar mechanism of action but differs in its chemical structure.

Tilmicosin: A semi-synthetic derivative of Tylosin with a similar antibacterial spectrum but different pharmacokinetic properties.

Tylvalosin: Another derivative of Tylosin, known for its enhanced antibacterial activity against Mycoplasma species

Uniqueness: Tylosin 3-Acetate is unique due to its specific acetylation at the 3-OH position, which enhances its stability and antibacterial activity compared to its parent compound, Tylosin .

特性

IUPAC Name |

[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H79NO18/c1-14-34-32(23-60-47-44(59-13)43(58-12)39(54)27(5)62-47)19-24(2)15-16-33(52)25(3)20-31(17-18-50)41(26(4)35(64-30(8)51)21-36(53)65-34)67-46-40(55)38(49(10)11)42(28(6)63-46)66-37-22-48(9,57)45(56)29(7)61-37/h15-16,18-19,25-29,31-32,34-35,37-47,54-57H,14,17,20-23H2,1-13H3/b16-15+,24-19+/t25-,26+,27-,28-,29+,31+,32?,34-,35-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJMWODQOMKONK-AXZSYZCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H79NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858550 | |

| Record name | Tylosin 3-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

958.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63409-10-9 | |

| Record name | Tylosin 3-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)

![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)

![Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-](/img/structure/B1146253.png)